molecular formula C26H32NP B6310565 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole CAS No. 947402-57-5

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole

Cat. No.: B6310565
CAS No.: 947402-57-5
M. Wt: 389.5 g/mol
InChI Key: MWRMENDXISNSQP-UHFFFAOYSA-N
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Description

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is an organophosphorus compound that features a phosphine group attached to an indole ring. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in coordination chemistry.

Preparation Methods

The synthesis of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole typically involves the Fischer indole synthesis as a primary tool. This method starts with phenylhydrazine and 2’-bromoacetophenone to form the indole template. The methylated ligand precursor is then subjected to lithiation and subsequently trapped with chlorodicyclohexylphosphine . The reaction conditions often involve the use of phosphoric acid and polyphosphoric acid, with the reaction mixture being heated to 120°C .

Chemical Reactions Analysis

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole involves its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides coordination sites that stabilize metal complexes, facilitating various catalytic reactions. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct properties that are advantageous in various catalytic applications.

Properties

IUPAC Name

dicyclohexyl-(2-phenylindol-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRMENDXISNSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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